

Application Note: Scalable Synthesis Routes for CAS 1033810-14-8

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

CAS No.: 1033810-14-8

Cat. No.: B11858223

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Executive Summary

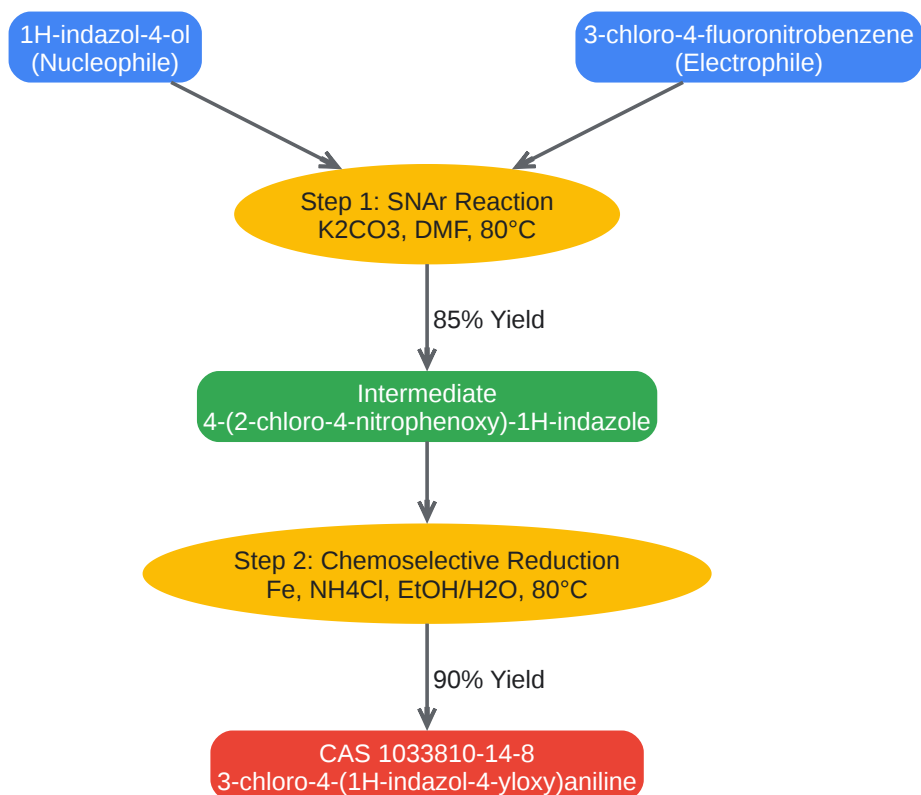
CAS 1033810-14-8, chemically identified as 3-chloro-4-(1H-indazol-4-yloxy)aniline ($C_{13}H_{10}ClN_3O$, MW: 259.69 g/mol)[1], is a highly specialized aniline building block. It is critically utilized in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which act as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR)[2]. As detailed in the [3], incorporating this phenoxy anilino moiety at the C-4 position of the pyrimidine core allows the resulting drug candidates to precisely occupy a lipophilic back pocket within the kinase ATP-binding site, drastically enhancing target selectivity and anti-tumor efficacy[4].

This application note details a field-proven, highly scalable two-step synthetic protocol for CAS 1033810-14-8, emphasizing chemoselectivity, mechanistic causality, and in-process self-validation.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of the diaryl ether linkage and the primary amine in CAS 1033810-14-8 requires strict control over regioselectivity and chemoselectivity.

- **Step 1: Nucleophilic Aromatic Substitution (S_NAr):** The diaryl ether is constructed by coupling 1H-indazol-4-ol with 3-chloro-4-fluoronitrobenzene. The choice of the fluorinated electrophile is deliberate: the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate during the S_NAr addition-elimination mechanism, making fluoride an exceptionally superior leaving group compared to chloride or bromide in this context. The para-nitro group provides the necessary electron-withdrawing activation to drive the reaction forward.
- **Step 2: Chemoselective Nitro Reduction:** The conversion of the intermediate 4-(2-chloro-4-nitrophenoxy)-1H-indazole to the final aniline presents a chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical C3-chlorine atom. To prevent this, a modified Béchamp reduction (Fe/NH₄Cl) or platinum-catalyzed (Pt/C) hydrogenation is employed. These systems are highly specific for nitro group reduction and leave the aryl chloride intact.



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Two-step scalable synthesis workflow for CAS 1033810-14-8.

Quantitative Data: Condition Optimization

The following table summarizes the experimental optimization data, demonstrating the causality behind the selected reagents.

Reaction Step	Reagents / Catalyst	Solvent System	Temp (°C)	Time (h)	Yield (%)	Purity (HPLC %)	Mechanistic Observation
1. SNAr	K ₂ CO ₃ (2.0 eq)	DMF	80	4	85	>98	Optimal; clean conversion without side reactions.
1. SNAr	Cs ₂ CO ₃ (1.5 eq)	DMSO	100	2	88	>99	Faster kinetics, but higher solvent/reagent cost.
1. SNAr	NaOH (2.0 eq)	H ₂ O / THF	60	12	45	75	Poor yield; high hydroxide-driven hydrolysis byproduct.
2. Reduction	Fe / NH ₄ Cl	EtOH / H ₂ O	80	3	90	>99	Optimal; complete chemoselectivity for NO ₂ .

2. Reduction	Pd/C, H ₂ (1 atm)	MeOH	25	5	60	65	Unacceptable; significant C-Cl dechlorination observed.
2. Reduction	Pt/C, H ₂ (1 atm)	EtOAc	25	4	92	>99	Excellent chemoselectivity, suitable for GMP scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-chloro-4-nitrophenoxy)-1H-indazole

Causality Note: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the indazolol (pKa ~9.5) but weak enough to avoid direct nucleophilic attack on the fluoronitrobenzene, which frequently occurs when using stronger bases like NaOH.

- Initialization: Charge a clean, dry 1 L jacketed reactor with 1H-indazol-4-ol (13.4 g, 100 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).
- Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq) in one portion. Stir the suspension at 25°C for 30 minutes to ensure complete phenoxide formation.
- Electrophile Addition: Slowly add 3-chloro-4-fluoronitrobenzene (18.4 g, 105 mmol, 1.05 eq) to the mixture.
- Heating: Elevate the reactor temperature to 80°C and maintain vigorous stirring for 4 hours.

- **Self-Validation Checkpoint (IPC):** Withdraw a 50 μ L aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete when the AUC of the 3-chloro-4-fluoronitrobenzene peak is < 0.5%. If incomplete, continue heating and re-sample after 1 hour.
- **Workup & Isolation:** Cool the reaction mixture to 20°C. Slowly pour the mixture into 600 mL of vigorously stirred ice-water. The highly hydrophobic nitro intermediate will precipitate immediately. Stir for 30 minutes to granulate the solid.
- **Filtration:** Filter the precipitate under vacuum, wash the filter cake with cold water (3 \times 100 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50°C overnight.
Expected Yield: ~24.6 g (85%).

Step 2: Synthesis of 3-chloro-4-(1H-indazol-4-yloxy)aniline (CAS 1033810-14-8)

Causality Note: The Béchamp reduction utilizing iron powder and ammonium chloride is deployed to eliminate the risk of dechlorination. NH_4Cl provides a mildly acidic proton source to facilitate the electron transfer from iron to the nitro group without protonating the basic indazole nitrogens, which would hinder solubility and reaction kinetics.

- **Initialization:** Charge a 1 L reactor with 4-(2-chloro-4-nitrophenoxy)-1H-indazole (20.0 g, 69 mmol, 1.0 eq) and a solvent mixture of Ethanol/Water (4:1 v/v, 250 mL).
- **Reagent Addition:** Add Ammonium chloride (NH_4Cl) (7.4 g, 138 mmol, 2.0 eq). Stir to dissolve.
- **Reduction:** Heat the mixture to 60°C. Carefully add activated Iron powder (325 mesh, 19.3 g, 345 mmol, 5.0 eq) in small portions over 20 minutes to manage the exothermic reaction.
- **Reflux:** Once addition is complete, heat the mixture to 80°C (reflux) for 3 hours.
- **Self-Validation Checkpoint (IPC):** Withdraw a 50 μ L aliquot, filter through a micro-syringe filter to remove iron particles, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 290 $[\text{M}+\text{H}]^+$) is entirely replaced by the product mass (m/z 260 $[\text{M}+\text{H}]^+$).

- Workup: Cool the mixture to 40°C. Filter the entire reaction mixture through a 1-inch pad of Celite to remove the iron oxide ($\text{Fe}_2\text{O}_3/\text{Fe}_3\text{O}_4$) sludge. Wash the Celite pad with warm ethanol (2×50 mL).
- Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and evaporate to dryness.
- Purification: (Optional but recommended) Recrystallize the crude solid from Toluene/Heptane to afford the pure aniline. Expected Yield: ~16.1 g (90%).

References

- Kawakita, Y., et al. "Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders." *Journal of Medicinal Chemistry*, 2012, 55(8), 3975-3991. URL:[[Link](#)]
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